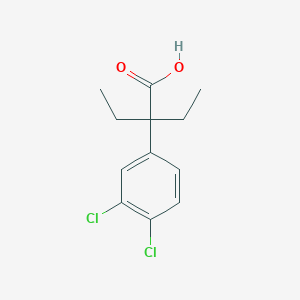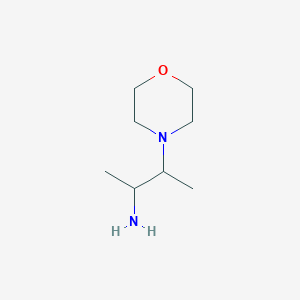![molecular formula C10H11ClF3NO2 B1522857 2-Amino-2-[3-(Trifluormethyl)phenyl]propansäure-Hydrochlorid CAS No. 1251925-11-7](/img/structure/B1522857.png)
2-Amino-2-[3-(Trifluormethyl)phenyl]propansäure-Hydrochlorid
Übersicht
Beschreibung
“2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1251925-11-7 . It has a molecular weight of 269.65 . The IUPAC name for this compound is 2-[3-(trifluoromethyl)phenyl]alanine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride” is 1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-3-2-4-7(5-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 191-192°C .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Die Trifluormethylgruppe in dieser Verbindung kann die pharmakokinetischen Eigenschaften potenzieller Medikamente verbessern. Sie kann die Wirksamkeit von Medikamenten durch Senkung des pK_a verbessern, was für eine bessere Interaktion mit biologischen Zielstrukturen entscheidend ist . Diese Modifikation kann zur Entwicklung effektiverer Inhibitoren für Enzyme wie die Reverse Transkriptase führen, die wichtige Zielstrukturen in antiviralen Therapien darstellen.
Peptidsynthese
Dieses Aminosäurederivat kann in der Peptidsynthese als Baustein verwendet werden. Seine einzigartige Struktur ermöglicht die Einführung einer Trifluormethylgruppe in Peptide, was deren Eigenschaften wie Stabilität und biologische Aktivität signifikant verändern kann .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Wirkmechanismus
Target of Action
It is known to be a derivative of phenylalanine , which suggests that it may interact with biological systems in a similar manner to other phenylalanine derivatives.
Mode of Action
As a phenylalanine derivative , it may interact with the same receptors or enzymes as phenylalanine, potentially influencing protein synthesis or other biochemical processes.
Biochemical Pathways
Phenylalanine derivatives are known to play roles in various biochemical pathways, including protein synthesis and the production of other bioactive molecules .
Pharmacokinetics
It is known to be a solid at room temperature and is stable under normal temperatures and pressures .
Result of Action
As a phenylalanine derivative , it may have similar effects to other compounds in this class, which can include influencing protein synthesis and other cellular processes.
Action Environment
It is known to be stable under normal temperatures and pressures .
Biochemische Analyse
Biochemical Properties
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amino acid derivatives, influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the secretion of anabolic hormones and supply of fuel during exercise . These effects are mediated through its interaction with specific receptors and signaling molecules within the cells.
Molecular Mechanism
At the molecular level, 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby affecting cellular function. The compound’s interaction with amino acid derivatives is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, it may have beneficial effects such as enhancing physical and mental performance . At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution pattern is critical for its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization can affect its activity and function, making it an important aspect of its biochemical analysis.
Eigenschaften
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-3-2-4-7(5-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFPOVOYVAUGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[1-(carbamothioylmethyl)piperidin-4-yl]carbamate](/img/structure/B1522774.png)


![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522782.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522784.png)


![5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole](/img/structure/B1522789.png)
![5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522790.png)
![3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride](/img/structure/B1522792.png)
![2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1522793.png)
![1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522795.png)
![5-Bromofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522796.png)
